3-(4-aminophenyl)-2-cyanoprop-2-enamide
Description
3-(4-Aminophenyl)-2-cyanoprop-2-enamide (CAS: 30980-78-0) is a cyanoenamide derivative with the molecular formula C₁₀H₉N₃O and a molecular weight of 187.20 g/mol . Its structure features a 4-aminophenyl group attached to a cyanoenamide backbone, which contributes to its hydrogen-bonding capacity (two donors, three acceptors) and moderate polarity (polar surface area: 87.47 Ų). While detailed physicochemical data (e.g., melting point, logP) are unavailable for this compound, its applications in medicinal chemistry and pharmaceutical synthesis are inferred from structural analogs .
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.2 g/mol |
IUPAC Name |
3-(4-aminophenyl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C10H9N3O/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5H,12H2,(H2,13,14) |
InChI Key |
LPHVGESWHAXWFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Electron-Donating vs. Bromine (electron-withdrawing) in (E)-3-(4-bromoanilino)-2-cyanoprop-2-enamide increases molecular weight and may enhance halogen bonding in biological targets .
Impact on Melting Points :
- Compounds with sulfamoylphenyl groups (e.g., 13a , 13b ) exhibit higher melting points (274–288°C) due to strong intermolecular hydrogen bonds and π-π stacking . The target compound’s melting point is unreported but likely lower due to the absence of sulfonamide groups.
Solubility and logP :
Functional Group Modifications
- Cyanopropenamide vs. Prop-2-enoic Acid: The structurally related compound 3-(4-aminophenyl)prop-2-enoic acid (from Aconitum tanguticum) replaces the cyanopropenamide group with a carboxylic acid. This modification increases polarity and acidity (pKa ~4.5), altering bioavailability compared to the target compound’s neutral amide .
- Hydrazinylidene Derivatives: Compounds 13a and 13b feature hydrazinylidene linkages, which introduce additional hydrogen-bond donors and stabilize tautomeric forms. This contrasts with the target compound’s simpler enamide structure, which may reduce metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
